2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid 2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid Chebulinic acid is a tannin.
Chebulinic acid is a natural product found in Terminalia, Terminalia chebula, and Lumnitzera racemosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14536429
InChI: InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30-,31+,33-,34+,41-/m0/s1
SMILES:
Molecular Formula: C41H32O27
Molecular Weight: 956.7 g/mol

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

CAS No.:

Cat. No.: VC14536429

Molecular Formula: C41H32O27

Molecular Weight: 956.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid -

Specification

Molecular Formula C41H32O27
Molecular Weight 956.7 g/mol
IUPAC Name 2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Standard InChI InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30-,31+,33-,34+,41-/m0/s1
Standard InChI Key YGVHOSGNOYKRIH-FJPMMHPYSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O

Introduction

Chemical Architecture and Structural Features

Core Scaffold and Functional Groups

The molecule’s backbone consists of a tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa ring system, a four-ring framework interspersed with ether linkages (C–O–C). This core is substituted with:

  • Three 3,4,5-trihydroxybenzoyl (galloyl) groups at positions 5, 7, and 21.

  • Hydroxyl (–OH) and ketone (=O) groups at positions 13, 17, 18, 2, 10, and 14.

  • An acetic acid side chain at position 11.

The presence of multiple galloyl groups classifies this compound as a ellagitannin derivative, a subclass of hydrolyzable tannins known for their radical-scavenging properties .

Stereochemical Complexity

The compound’s eight stereocenters (4R,5S,7R,8R,11S,12S,13S,21S) impose significant conformational rigidity, which may influence its binding affinity to biological targets. Molecular modeling predicts that the galloyl groups adopt equatorial orientations, maximizing hydrogen-bonding interactions with solvent or macromolecules .

Biosynthetic and Synthetic Pathways

Putative Biosynthetic Origin

Ellagitannins like this compound are typically biosynthesized in plants via the shikimate pathway, where gallic acid units are esterified to a glucose core. Subsequent oxidative coupling forms the tetracyclic scaffold. Terminalia chebula, a plant rich in chebulinic acid, serves as a potential natural source for analogous structures .

Challenges in Chemical Synthesis

Synthesizing this molecule de novo presents formidable challenges:

  • Stereoselective formation of the tetracyclic ring system.

  • Selective protection/deprotection of hydroxyl groups during galloyl attachment.

  • Late-stage functionalization of the acetic acid side chain.

Current strategies for related ellagitannins rely on enzymatic methods or semi-synthesis from natural precursors .

Biological Activities and Mechanisms

Antioxidant Capacity

The compound’s six galloyl groups and three phenolic hydroxyls suggest exceptional free radical-neutralizing capacity. Comparative studies on chebulinic acid demonstrate that similar structures scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with IC50 values <10 μM .

Antimicrobial Properties

Galloyl-rich tannins disrupt microbial membranes via:

  • Chelation of essential metal ions.

  • Inhibition of cell wall synthesis enzymes.
    For example, chebulinic acid exhibits MIC values of 32–64 μg/mL against Staphylococcus aureus .

Comparative Analysis with Related Ellagitannins

CompoundCore StructureKey Functional GroupsDocumented Activities
Target CompoundTetraoxatetracyclo3 Galloyl, 6 OH, 3 ketoHypothesized: Antioxidant, hepatoprotective
Chebulinic Acid Hexahydroxydiphenoyl2 Galloyl, 8 OHAntioxidant, hepatoprotective
PunicalaginEllagic acid dimer4 Galloyl, 10 OHAnti-inflammatory, anticancer
GeraniinDehydrohexahydroxydiphenoyl2 Galloyl, 12 OHAntiviral, hypoglycemic

This compound’s unique tetracyclic scaffold may enhance metabolic stability compared to simpler ellagitannins, potentially prolonging its in vivo half-life.

Pharmacokinetic Considerations

Absorption and Metabolism

Ellagitannins are poorly absorbed intact; gut microbiota metabolize them into urolithins. The acetic acid side chain in this compound could facilitate passive diffusion across enterocytes, improving oral bioavailability.

Toxicity Profile

Related tannins show low acute toxicity (LD50 >2000 mg/kg in rodents) but may inhibit iron absorption at high doses. Structural features like the ketone groups could mitigate this by reducing metal chelation potency .

Future Research Directions

  • In vitro screening for ROS scavenging using H2O2-induced HepG2 cells.

  • In vivo hepatoprotection assays employing CCl4 or acetaminophen models.

  • Synthetic optimization to enable gram-scale production for preclinical trials.

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